molecular formula C9H9BrN4 B8628627 3-Bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-42-5

3-Bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B8628627
CAS No.: 787590-42-5
M. Wt: 253.10 g/mol
InChI Key: PTGYCMRRBOAHSP-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a useful research compound. Its molecular formula is C9H9BrN4 and its molecular weight is 253.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

787590-42-5

Molecular Formula

C9H9BrN4

Molecular Weight

253.10 g/mol

IUPAC Name

3-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C9H9BrN4/c10-7-5-12-9-8(13-6-1-2-6)11-3-4-14(7)9/h3-6H,1-2H2,(H,11,13)

InChI Key

PTGYCMRRBOAHSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-dibromo-imidazo[1,2-a]pyrazine (D) (250 mg, 0.9 mmol) in THF (9 ml) was added cyclopropylamine (1.9 ml, 27 mmol) and diisopropylethylamine (DIPEA) (0.782 ml, 4.5 mmol). The mixture was heated at 50° C. in sealed tube overnight. The mixture was then cooled to rt, diluted with DCM and water. The organic layer was washed with brine, dried and concentrated. The residue was purified on a silica gel column to give 33 mg (yield 14.5%) of the title compound.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.782 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
14.5%

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